![molecular formula C14H22N4O2 B2497641 1-[(4-cyclopentyl-4H-1,2,4-triazol-3-yl)methyl]piperidine-4-carboxylic acid CAS No. 1547050-46-3](/img/structure/B2497641.png)

1-[(4-cyclopentyl-4H-1,2,4-triazol-3-yl)methyl]piperidine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

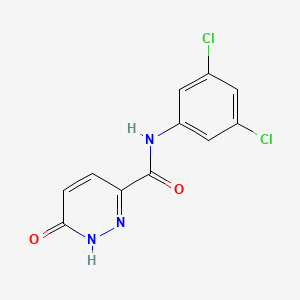

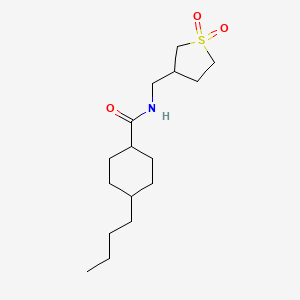

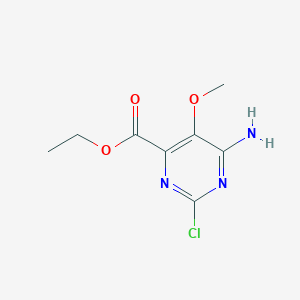

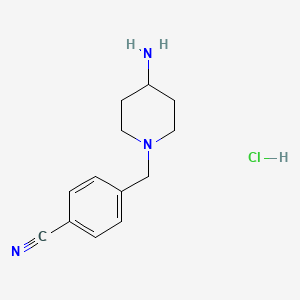

Description

1-[(4-cyclopentyl-4H-1,2,4-triazol-3-yl)methyl]piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C14H22N4O2 and its molecular weight is 278.356. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Triazole Derivatives in Drug Development

Triazole derivatives have been extensively studied for their potential in new drug development due to their wide range of biological activities. A review of patents from 2008 to 2011 highlights the significance of triazoles in pharmaceuticals, with developments in anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, among others. This indicates the ongoing interest and potential for triazole compounds in addressing a variety of health-related issues, including those that could involve the specific triazole moiety present in the compound of interest (Ferreira et al., 2013).

Piperidine Derivatives in CNS Drug Discovery

Piperidine, a six-membered nitrogen-containing heterocycle, is a key pharmacophoric group in many CNS-active drugs. It has been shown that the inclusion of piperidine and its derivatives can significantly enhance the potency and selectivity of compounds targeting D2-like receptors, suggesting that modifications to the piperidine moiety, such as in the compound , could be explored for CNS pharmacology (Sikazwe et al., 2009).

Antimycobacterial Activity of Piperazine Analogues

Although not directly piperidine, piperazine—a structurally related bicyclic heterocycle—has been highlighted for its role in the development of anti-mycobacterial agents. This insight suggests that structural analogues, including those with piperidine rings, may also hold promise in the search for new treatments against Mycobacterium tuberculosis and its drug-resistant strains (Girase et al., 2020).

Synthesis and Applications in Organic Chemistry

The compound's structure, which includes both triazole and piperidine components, also suggests its utility in the synthesis of various organic molecules. For example, triazoles have been used extensively in click chemistry, a methodology that is prized for its efficiency in creating diverse and complex molecules, including pharmaceuticals, polymers, and materials science applications. This approach, especially when involving copper-catalyzed azide-alkyne cycloaddition (CuAAC), is notable for its eco-friendly nature and has seen widespread use in developing new drugs and materials with triazole cores (de Souza et al., 2019).

Mechanism of Action

Target of Action

It is known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Mode of Action

1,2,4-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .

Biochemical Pathways

1,2,4-triazoles have been found to exhibit widespread potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .

Pharmacokinetics

It is known that heterocyclic compounds containing nitrogen atoms, like 1,2,4-triazole ring, are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics .

Result of Action

It is known that 1,2,4-triazole derivatives have shown promising cytotoxic activity against certain cancer cell lines .

Action Environment

It is known that various internal and external factors can influence the action of anticancer drugs .

Biochemical Analysis

Biochemical Properties

It is known that triazole derivatives, including 1,2,4-triazoles, have shown promising anticancer activities . They have been evaluated against various human cancer cell lines and some of them have shown cytotoxic activity

Cellular Effects

Some triazole derivatives have shown cytotoxic activities against various human cancer cell lines . They have been found to have a promising cytotoxic activity against Hela cell line

Molecular Mechanism

Molecular docking studies have been done to understand the mechanism and binding modes of triazole derivatives in the binding pocket of aromatase enzyme as a possible target

Properties

IUPAC Name |

1-[(4-cyclopentyl-1,2,4-triazol-3-yl)methyl]piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O2/c19-14(20)11-5-7-17(8-6-11)9-13-16-15-10-18(13)12-3-1-2-4-12/h10-12H,1-9H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQOJOZIJXANCDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C=NN=C2CN3CCC(CC3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylic acid](/img/structure/B2497559.png)

![2-amino-1-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2497563.png)

![6-[(2-Chlorobenzyl)thio]-3-ethyl-1,2,3,4-tetrahydro-1,3,5-triazine hydrochloride](/img/structure/B2497565.png)

![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 2-(3-methoxyphenyl)acetate](/img/structure/B2497568.png)

![2-Methoxy-3-[4-(1,3,4-thiadiazol-2-yloxy)piperidine-1-carbonyl]pyridine](/img/structure/B2497573.png)

![N-[3-hydroxy-3-(oxan-4-yl)propyl]-2-phenoxypropanamide](/img/structure/B2497574.png)

![N-(3,4-dimethoxyphenyl)-2-[3-oxo-6-(propan-2-ylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B2497576.png)